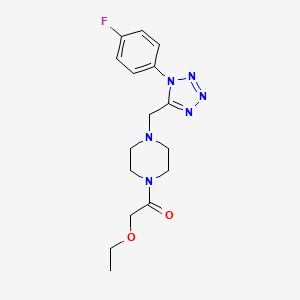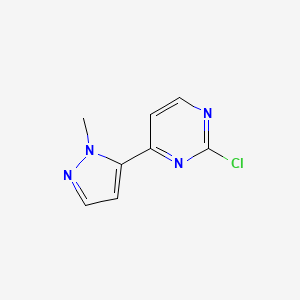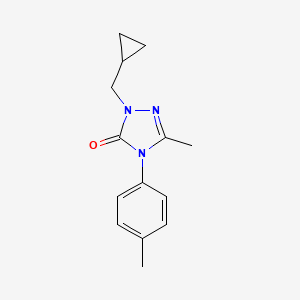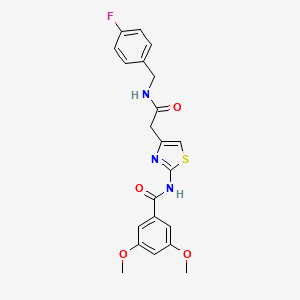
2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(4-((1-(4-Fluorophenyl)-1H-Tetrazol-5-Yl)methyl)piperazin-1-yl)ethanone is an organic compound, known for its significant applications in pharmaceuticals and chemical research. It is characterized by its unique structural framework which includes ethoxy, fluorophenyl, tetrazole, and piperazine moieties, making it a versatile candidate in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. Key intermediates include ethoxyacetyl chloride, 4-fluorophenyltetrazole, and N-methylpiperazine, which undergo nucleophilic substitution and condensation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound often incorporates optimized reaction conditions to maximize yield and purity. Typical steps include:
Preparation of ethoxyacetyl chloride via thionyl chloride reaction with ethoxyacetic acid.
Synthesis of 4-fluorophenyltetrazole through cyclization of 4-fluorobenzonitrile with sodium azide.
Coupling of intermediates under controlled temperature and pressure to obtain the target compound.
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidation reactions to form respective oxo derivatives, and reduction to yield amine functionalities.
Substitution Reactions: Electrophilic and nucleophilic substitutions, especially involving the tetrazole and fluorophenyl groups, are common.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions are typically used. Reaction conditions often involve organic solvents like dichloromethane and controlled pH environments.
Major Products: Depending on the reaction conditions, products can include various substituted piperazines, fluorinated aromatic compounds, and tetrazole derivatives.
Chemistry:
Used as a reagent in the synthesis of complex organic molecules.
Acts as a precursor in the development of new chemical entities.
Biology:
Investigated for its interactions with biological macromolecules.
Utilized in studies involving signal transduction and enzymatic inhibition.
Medicine:
Potential therapeutic agent in targeting specific biochemical pathways.
Explored for its pharmacokinetic and pharmacodynamic properties.
Industry:
Employed in the production of specialty chemicals.
Serves as an intermediate in the manufacture of agrochemicals and advanced materials.
Mechanism of Action
Mechanism: The compound exerts its effects through binding interactions with specific molecular targets, particularly those involving tetrazole and piperazine rings. It modulates pathways by interacting with receptor sites and enzyme active sites, thereby influencing biological activities.
Molecular Targets and Pathways: Targets include G-protein coupled receptors, enzymatic complexes, and ion channels. Pathways influenced by this compound often involve cellular signaling and metabolic regulation.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole
N-methylpiperazine derivatives
Ethoxy-substituted acetophenones
This compound's versatility and functionality across various scientific and industrial domains make it a subject of significant interest in contemporary research.
Properties
IUPAC Name |
2-ethoxy-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-9-7-21(8-10-22)11-15-18-19-20-23(15)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRAXQDYDPGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711531.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)


![(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2711540.png)
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2711541.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)
